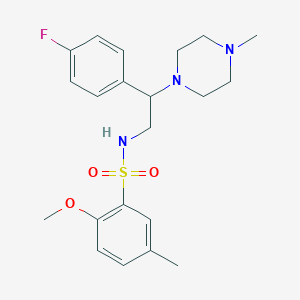![molecular formula C20H15N3O3S2 B2622464 (2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327195-14-1](/img/structure/B2622464.png)
(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate enones under basic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.
Formation of the Imine Linkage: The imine linkage is formed by reacting the chromene-thiazole intermediate with 4-(methylsulfanyl)aniline under acidic conditions.
Final Coupling: The final product is obtained by coupling the imine intermediate with a carboxamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methylsulfanyl groups.
Reduction: Reduction reactions can target the imine and carboxamide functionalities.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
Oxidation: Oxidized derivatives with ketone or sulfoxide functionalities.
Reduction: Reduced derivatives with amine or alcohol functionalities.
Substitution: Substituted derivatives with various functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It has potential as an inhibitor of enzymes involved in various metabolic pathways.
Antimicrobial Activity: The compound exhibits antimicrobial properties against a range of pathogens.
Medicine
Drug Development: It is being explored for its potential in developing new therapeutic agents for diseases such as cancer and inflammatory disorders.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and imine groups play crucial roles in binding to these targets, modulating their activity. The thiazole and chromene rings contribute to the overall stability and specificity of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide shares structural similarities with other chromene derivatives such as flavonoids and coumarins.
Thiazole-containing compounds: Similar to thiazole-based drugs like thiamine and sulfathiazole.
Uniqueness
Structural Complexity: The combination of chromene, thiazole, and imine functionalities in a single molecule is relatively unique.
Biological Activity: The compound’s diverse biological activities make it a versatile candidate for various applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
7-hydroxy-2-(4-methylsulfanylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-27-15-6-3-13(4-7-15)22-19-16(18(25)23-20-21-8-9-28-20)10-12-2-5-14(24)11-17(12)26-19/h2-11,24H,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPHANVIJHXBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2622388.png)
![2-(4-Chlorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2622389.png)
![Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate](/img/structure/B2622390.png)








![ethyl 2-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2622404.png)
